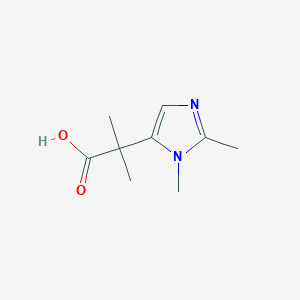
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid typically involves the alkylation of an imidazole derivative. One common method includes the reaction of 1,2-dimethylimidazole with a suitable alkylating agent under controlled conditions to introduce the propanoic acid moiety. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylimidazole: A simpler imidazole derivative with similar reactivity.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4,5-Dibromo-1,2-dimethyl-1H-imidazole: A halogenated derivative with different chemical properties.
Uniqueness
2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is unique due to the presence of both the imidazole ring and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity that are not observed in simpler imidazole derivatives.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(2,3-dimethylimidazol-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-6-10-5-7(11(6)4)9(2,3)8(12)13/h5H,1-4H3,(H,12,13) |
Clé InChI |
DJVSHHZVNGQARY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1C)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





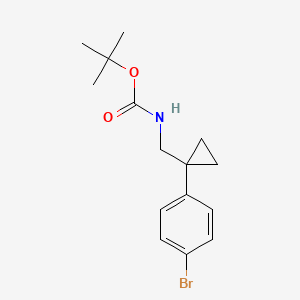
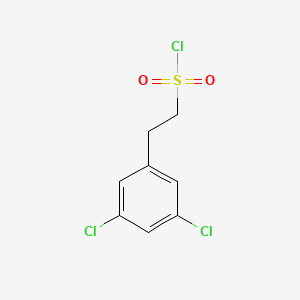
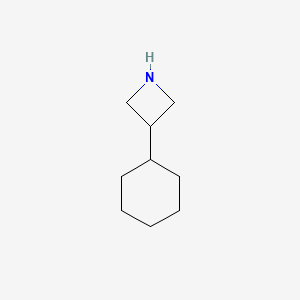
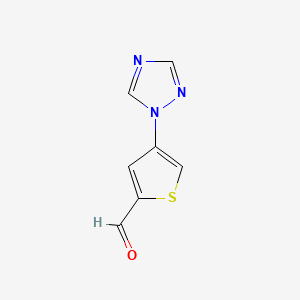
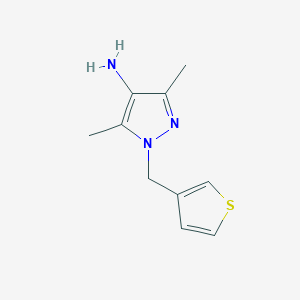


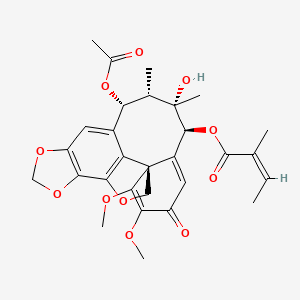
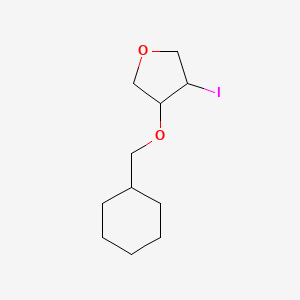
![5-(Trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066893.png)
![3-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13066898.png)
